molecular formula C13H10N4 B5679920 1-(2-biphenylyl)-1H-tetrazole

1-(2-biphenylyl)-1H-tetrazole

Cat. No. B5679920
M. Wt: 222.24 g/mol
InChI Key: XQXBAUAPLJWFQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-biphenylyl)-1H-tetrazole and related compounds involves various strategies, including the reaction of biphenyl derivatives with sodium azide under hydrothermal conditions. For instance, a study demonstrated a clean and safe synthesis method for 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole, employing 4′-methylbiphenyl-2-carbonitrile and sodium azide in a propane-1,2-diol/H2O solvent mixture, catalyzed by ammonium chloride and ammonium fluoride, achieving high yields and purity without the need for recrystallization (Wang et al., 2013).

Molecular Structure Analysis

X-ray diffraction analysis plays a crucial role in determining the molecular structure of tetrazole derivatives. For example, 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole was analyzed by X-ray crystallography, revealing details about the planarity of the tetrazole ring and the dihedral angles between the tetrazole and aryl rings, which are crucial for understanding the compound's molecular geometry and potential intermolecular interactions (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Tetrazole compounds are known for their participation in various chemical reactions, including catalysis and synthesis of other complex molecules. For instance, 1H-tetrazole has been used as a catalyst in transesterification reactions, showcasing the versatility and reactivity of tetrazole derivatives in synthetic chemistry (Watanabe et al., 1992).

Physical Properties Analysis

The physical properties of 1-(2-biphenylyl)-1H-tetrazole derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular geometry and intermolecular interactions. For instance, the crystal structure and hydrogen bonding patterns of a 1-(2-biphenylyl)-1H-tetrazole derivative were extensively analyzed, providing insights into its stability and potential applications in material science (Meti et al., 2013).

Chemical Properties Analysis

The chemical behavior of 1-(2-biphenylyl)-1H-tetrazole is characterized by its reactivity towards various reagents and its role in synthesizing complex molecules. The study of its reactions, such as with phosphites, provides valuable information on its chemical versatility and potential use in organic synthesis and catalysis (Watanabe et al., 1992).

properties

IUPAC Name

1-(2-phenylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4/c1-2-6-11(7-3-1)12-8-4-5-9-13(12)17-10-14-15-16-17/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXBAUAPLJWFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(biphenyl-2-yl)-1H-tetrazole

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